N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like glucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and insulin release.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, potentially leading to changes in cell function and overall health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-fluorophenacyl bromide with 3-chloro-2-methylphenylthiourea under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent such as ethanol, which facilitates the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Various 2,4-disubstituted thiazole derivatives
Uniqueness
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of a thiazole ring and a pyrazole ring, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS/c1-9-7-13(20(2)19-9)14(21)18-15-17-12(8-22-15)10-3-5-11(16)6-4-10/h3-8H,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJFZBVAFAKXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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